Anhydrolactarorufin A

Description

1.1 Isolation and Historical Context 3,12-Anhydrolactarorufin A (Compound 31) is a sesquiterpenoid first isolated in 1981 from Lactarius necator by Daniewski et al. . Subsequent studies identified its presence in multiple Lactarius species, including L. turpis, L. controversus, L. vellereus, L. pergamenus, L. vietus, L. spinosulus, and L. blennius, using HPLC . Bosetti et al. (1989) later confirmed its occurrence in L. scrobiculatus and assigned the stereochemistry of the hydroxyl group at C-8 as "down" .

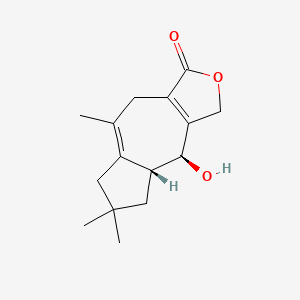

1.2 Structural Characteristics The compound features a sesquiterpene backbone with an anhydride bridge between C-3 and C-12, as confirmed by NMR and HMBC/NOESY correlations (Figures S39–S40 in ) . Key NMR data (CD3OD) include carbon shifts at δ 47.53 (C-1,10), 38.15 (C-11), and 18.95 (C-12) . Its optical rotation is [α]<sup>20</sup>D +26.9 (CHCl3; c 1.0) . Notably, the stereochemistry of diastereotopic protons in the <sup>1</sup>H NMR spectrum remains partially unassigned .

Properties

CAS No. |

58757-92-9 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(8aR,9S)-9-hydroxy-5,7,7-trimethyl-1,4,6,8,8a,9-hexahydroazuleno[5,6-c]furan-3-one |

InChI |

InChI=1S/C15H20O3/c1-8-4-9-12(7-18-14(9)17)13(16)11-6-15(2,3)5-10(8)11/h11,13,16H,4-7H2,1-3H3/t11-,13+/m1/s1 |

InChI Key |

NSTRZEDMEPEPFC-YPMHNXCESA-N |

Isomeric SMILES |

CC1=C2CC(C[C@H]2[C@@H](C3=C(C1)C(=O)OC3)O)(C)C |

Canonical SMILES |

CC1=C2CC(CC2C(C3=C(C1)C(=O)OC3)O)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anhydrolactarorufin A typically involves the extraction from natural sources, such as Lactarius mushrooms. The process includes:

Extraction: Fresh or frozen mushrooms are subjected to solvent extraction using organic solvents like methanol or ethanol.

Characterization: The isolated compound is characterized using spectroscopic methods like IR and NMR spectroscopy to confirm its structure.

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification from natural sources.

Chemical Reactions Analysis

Types of Reactions: Anhydrolactarorufin A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Solvents: Reactions are typically carried out in organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Anhydrolactarorufin A has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Anhydrolactarorufin A involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by:

Binding to Enzymes: this compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Modulating Signaling Pathways: The compound can influence signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Lactarorufin A (Compound 25)

- Structure : Shares the core sesquiterpene skeleton but lacks the anhydride bridge at C-3–C-12. Instead, it retains hydroxyl groups at these positions.

- Occurrence : Co-occurs with this compound in L. circellatus .

- Key Differences: The absence of the anhydride moiety likely alters polarity and reactivity. No optical rotation data are provided in the evidence for direct comparison.

Deoxylactarorufin A (Compound 26)

3,8-Oxalactarorufin A (Compound 30)

Blennin C (Compound 18)

- Structure : Features a distinct substitution pattern with a hydroxyl group at C-15 (Figure S39 in ) .

- Occurrence : Co-extracted with this compound from L. circellatus .

- Key Differences : The additional hydroxyl group at C-15 increases polarity and may influence bioactivity.

Comparative Data Table

Research Implications and Gaps

- Structural Nuances: The position of the anhydride bridge (e.g., C-3–C-12 vs.

- Stereochemical Uncertainties : The incomplete assignment of diastereotopic protons in this compound’s <sup>1</sup>H NMR spectrum highlights a need for advanced stereochemical analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.